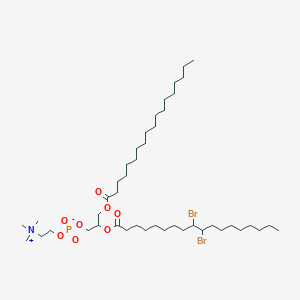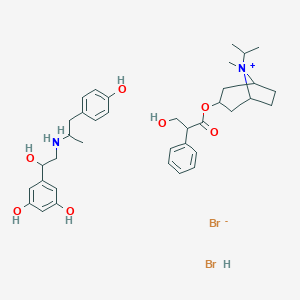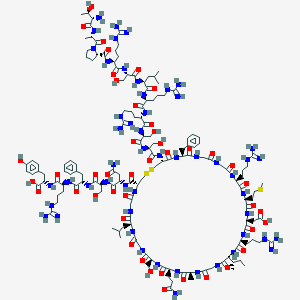![molecular formula C15H20N2O2S B038284 2-Amino-4,5,7-trimethylbenzo[d]thiazol-6-yl pivalate CAS No. 120164-19-4](/img/structure/B38284.png)
2-Amino-4,5,7-trimethylbenzo[d]thiazol-6-yl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester is a complex organic compound with a unique structure that combines a propanoic acid derivative with a benzothiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester typically involves the esterification of propanoic acid derivatives with benzothiazole compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential, particularly in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2,2-dimethyl-: A simpler derivative with similar structural features.
Benzothiazole derivatives: Compounds with the benzothiazole moiety, exhibiting diverse chemical and biological properties.
Uniqueness
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester stands out due to its unique combination of structural elements, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
120164-19-4 |
|---|---|
Formule moléculaire |
C15H20N2O2S |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20N2O2S/c1-7-8(2)11(19-13(18)15(4,5)6)9(3)12-10(7)17-14(16)20-12/h1-6H3,(H2,16,17) |
Clé InChI |
JRYCEPJHJLGFHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)(C)C)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)(C)C)C |
Synonymes |
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)
![[4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]phenyl] dihydrogen phosphate](/img/structure/B38208.png)








![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)

